

An In-depth Technical Guide to 4-Butylbenzenesulfonic Acid

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Compound of Interest

Compound Name: **4-Butylbenzenesulfonic acid**

Cat. No.: **B8739133**

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4-butylbenzenesulfonic acid**, with a primary focus on the more extensively studied isomer, 4-tert-butylbenzenesulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

4-Butylbenzenesulfonic acid is an organic compound characterized by a butyl group and a sulfonic acid functional group attached to a benzene ring. The properties of this compound are significantly influenced by the isomeric structure of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl). Due to the prevalence of data, this guide will focus on 4-tert-butylbenzenesulfonic acid.

4-tert-Butylbenzenesulfonic acid is a white to light yellow solid at room temperature and is soluble in polar solvents such as water and alcohols.^{[1][2]} Its strong acidic nature makes it a valuable catalyst in various organic reactions.^{[1][3]} The bulky tert-butyl group imparts unique steric and solubility characteristics to the molecule.^[2]

Table 1: Physicochemical Data of 4-tert-Butylbenzenesulfonic Acid

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₃ S	[1] [4]
Molecular Weight	214.28 g/mol	[1] [4]
CAS Number	1133-17-1	[1] [4]
Appearance	White to light yellow solid	[1] [2]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Solubility	Soluble in water and alcohols	[1] [2]
pKa (Predicted)	-1.8 (Strongest Acidic)	[1]
XLogP3-AA	2.3	[5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of 4-tert-butylbenzenesulfonic acid.

- ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and tert-butyl protons. The aromatic protons typically appear as two doublets, indicative of a 1,4-disubstituted benzene ring. The nine protons of the tert-butyl group will present as a singlet in the aliphatic region.[\[1\]](#)
- ¹³C NMR: The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.[\[4\]](#)
- Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the O-H stretch of the sulfonic acid group (typically a broad band), the S=O stretches (asymmetric and symmetric) of the sulfonyl group, and C-H stretches for the aromatic and aliphatic protons.[\[1\]](#)
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 214. The fragmentation pattern often involves the loss of SO₂. A prominent fragment from the loss of a

methyl group from the tert-butyl cation, resulting in a stable tertiary carbocation, is also expected.[1]

Synthesis of 4-tert-Butylbenzenesulfonic Acid

The most common method for the synthesis of 4-tert-butylbenzenesulfonic acid is the electrophilic sulfonation of tert-butylbenzene.[6]

Experimental Protocol: Sulfonation of tert-Butylbenzene

This protocol describes a general laboratory-scale synthesis.[5][7]

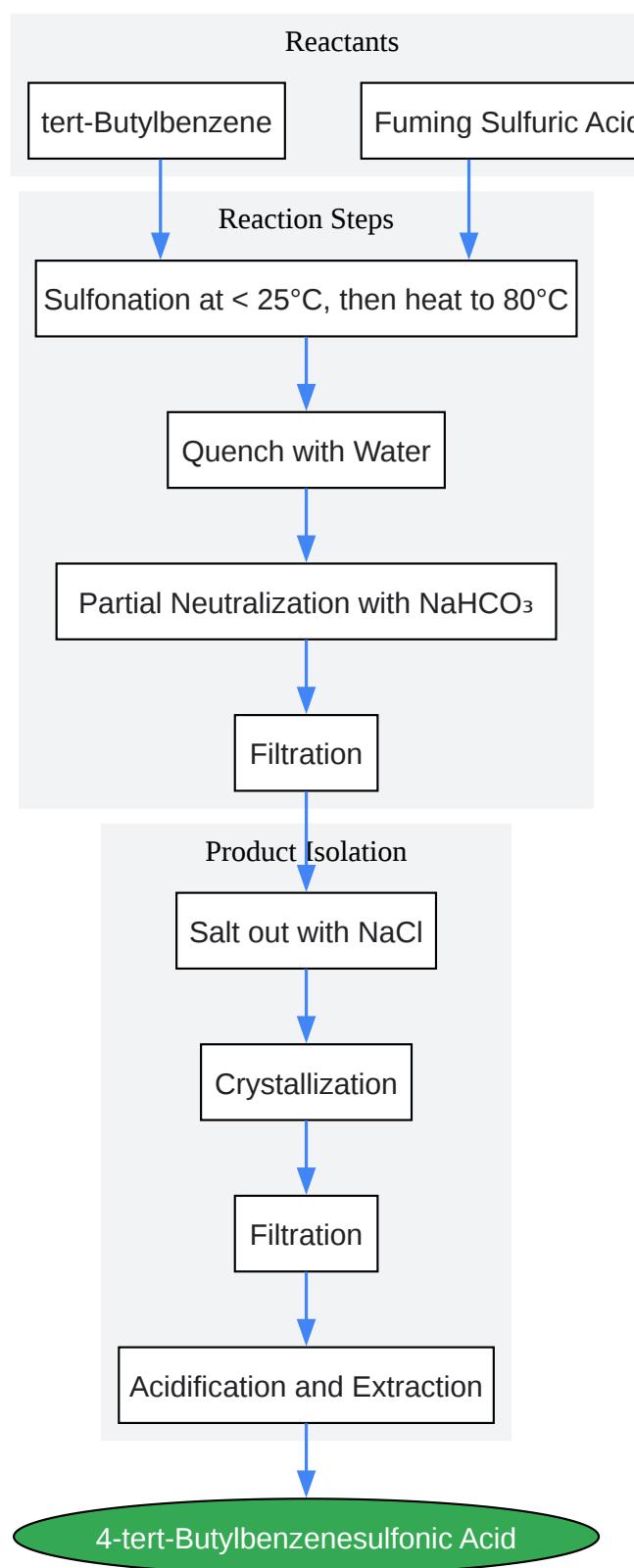
Materials:

- tert-Butylbenzene
- Fuming sulfuric acid (oleum) or concentrated sulfuric acid
- Sodium bicarbonate
- Sodium chloride
- Water
- Ice
- Round-bottomed flask
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Filtration apparatus

Procedure:

- In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C using an ice bath.[5][7]
- After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.[5][7]
- Pour the reaction mixture into 300 ml of water.[5]
- Partially neutralize the solution by carefully adding sodium bicarbonate.[1][5]
- Filter the solution to remove any solid impurities.[1][5]
- To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[1][5]
- Cool the solution in an ice bath to crystallize the product.[1][5]
- Collect the crystals by filtration and wash with a saturated sodium chloride solution.[1][5]
- The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent, such as ether.[7]

Synthesis Workflow

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Caption: General workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Applications in Research and Drug Development

4-tert-Butylbenzenesulfonic acid is a versatile compound with significant applications in both research and industrial settings, particularly in the realm of drug development.

Catalyst in Organic Synthesis

Due to its strong acidic nature, 4-tert-butylbenzenesulfonic acid is an effective catalyst for a variety of organic transformations, including:

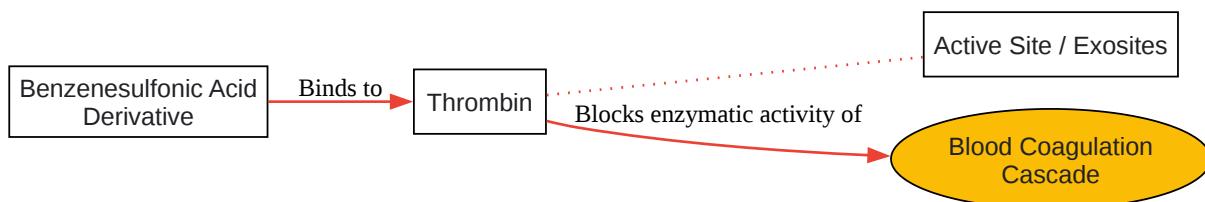
- Esterification: It can be used to catalyze the formation of esters from carboxylic acids and alcohols.[3]
- Friedel-Crafts Alkylation and Acylation: It serves as a catalyst in these fundamental carbon-carbon bond-forming reactions.[3] The bulky tert-butyl group can influence the regioselectivity of these reactions.[1]

Intermediate in Pharmaceutical Synthesis

While not typically an active pharmaceutical ingredient (API) itself, 4-tert-butylbenzenesulfonic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals.[1][2] It can be converted to 4-tert-butylbenzenesulfonyl chloride, a key reagent for introducing the sulfonyl group into more complex molecules.[3] Benzenesulfonic acid derivatives are crucial in the synthesis of sulfonamides, a class of drugs with antibiotic properties.

Potential Biological Activity

Some research has indicated that benzenesulfonic acid derivatives may exhibit biological activity. For instance, certain derivatives have been investigated as inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[1]



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Caption: Postulated mechanism of thrombin inhibition by benzenesulfonic acid derivatives.

Safety and Handling

4-tert-Butylbenzenesulfonic acid is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin and eyes.^[1] Ingestion may lead to gastrointestinal irritation.^[1] Work should be conducted in a well-ventilated area or a fume hood.^[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Table 2: GHS Hazard Information for a Structurally Related Compound (Benzenesulfonic Acid)

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling.
H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Note: This data is for benzenesulfonic acid and should be used as a reference for handling 4-tert-butylbenzenesulfonic acid, for which specific GHS data is not as readily available.^[8]

Conclusion

4-tert-Butylbenzenesulfonic acid is a valuable and versatile organic compound for researchers and professionals in drug development and organic synthesis. Its distinct physicochemical properties, stemming from the combination of a strong acid group and a bulky hydrophobic substituent, make it an effective catalyst and a useful synthetic intermediate. While its direct applications as a therapeutic agent are limited, its role in the synthesis of pharmaceutically active molecules is well-established.

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